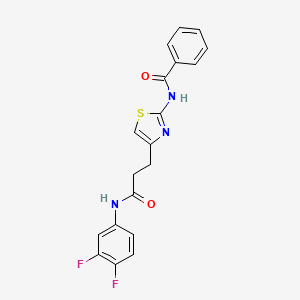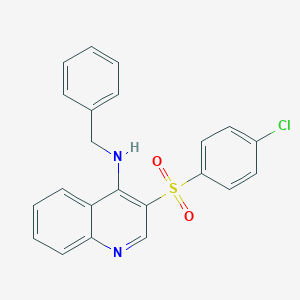![molecular formula C21H16N2O4 B2985679 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 296266-35-8](/img/structure/B2985679.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of aromatic amides. Characterized by a unique molecular framework, this compound exhibits a range of chemical properties and biological activities that make it valuable for various scientific and industrial applications.
作用機序
Target of Action
The primary target of this compound is the NS5B polymerase . This enzyme has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
Mode of Action
The compound acts as a selective inhibitor of the NS5B polymerase . It binds to the NS5B non-nucleoside binding site, specifically at Thumb Site II . This interaction occurs during the pre-elongation phase, as demonstrated by crystal structure studies and mutagenesis .
Biochemical Pathways
The compound’s interaction with the NS5B polymerase affects the replication of the Hepatitis C Virus (HCV). By inhibiting the NS5B polymerase, the compound prevents the synthesis of the viral RNA, thereby disrupting the viral life cycle .
Pharmacokinetics
The compound’s effectiveness in hcv replicon assays suggests that it may have suitable bioavailability .
Result of Action
The compound’s action results in the inhibition of HCV replication. By binding to and inhibiting the NS5B polymerase, the compound prevents the synthesis of viral RNA. This disruption of the viral life cycle can potentially lead to a decrease in viral load .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one: : This step involves the reaction of phthalic anhydride with ammonia under controlled conditions.
Acylation: : The 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one is then acylated with 4-methoxyphenylacetic acid in the presence of an acylating agent such as thionyl chloride or phosphorous pentachloride.
Amidation: : Finally, the acylated intermediate undergoes amidation with an appropriate amine to yield the final compound.
Industrial Production Methods
For industrial-scale production, the process needs optimization to ensure high yields and purity. Techniques such as continuous flow synthesis, automated systems for precise control of reaction parameters, and efficient purification processes are employed to meet industrial standards.
化学反応の分析
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide participates in various chemical reactions, including:
Oxidation: : The aromatic rings can undergo oxidation to form quinones and related compounds.
Reduction: : The compound can be reduced to corresponding amines and alcohols under suitable conditions.
Substitution: : Nucleophilic substitution reactions can occur at the acylamide moiety or the methoxyphenyl ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve temperatures ranging from -10°C to 80°C and controlled pH environments.
Major Products
Depending on the reaction, major products can include various quinones, amines, and substituted derivatives, each offering different functional properties and applications.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology
It is used in biological studies to investigate cellular processes and the effects of structural modifications on biological activity.
Medicine
Industry
Industrially, it is utilized in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar compounds include other aromatic amides and derivatives of isoquinoline and phthalimide. Compared to these, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of structural features and reactivity, offering distinct advantages in terms of specificity and efficacy in various applications.
N-phenylphthalimide: : Similar structural framework but lacks the methoxyphenyl group.
Isoquinoline-1,3-dione derivatives: : Share the isoquinoline-dione core but differ in their substitution patterns and functional groups.
Aromatic acetamides: : Exhibit similar acetamide functionality but vary in their aromatic substituents.
特性
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-15-10-8-14(9-11-15)22-18(24)12-23-20(25)16-6-2-4-13-5-3-7-17(19(13)16)21(23)26/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKOXGBLGMRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)



![5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2985616.png)


